2-(4-Ethylthiophenyl)pyridine
Description
2-(4-Ethylthiophenyl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a phenyl group substituted with an ethylthio (-SCH₂CH₃) moiety at the para position. This structure combines the aromaticity of pyridine with the electron-donating properties of the ethylthio group, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-15-12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUYVUFOQJVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylthiophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylthiophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(4-Ethylthiophenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylthiophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of pyridine derivatives are highly dependent on substituents. A comparative analysis of 2-(4-Ethylthiophenyl)pyridine with similar compounds is summarized in Table 1.
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
- Lipophilicity : The ethylthio group in this compound increases logP compared to chloro or nitro substituents, favoring interactions with hydrophobic biological targets .
- Thermal Stability : Nitro-substituted analogs exhibit higher melting points (up to 287°C) due to strong intermolecular interactions, whereas ethylthio derivatives may prioritize flexibility over rigidity .
Structural and Crystallographic Insights
- Intermolecular Interactions : Ethylthio-substituted compounds may exhibit weaker hydrogen bonding (e.g., C–H···S) compared to ethoxy analogs (C–H···O), affecting crystal packing and solubility .
- Dihedral Angles : Pyridine-thioether derivatives () show near-planar geometries (dihedral angle: 3.8°), suggesting minimal steric hindrance for target binding .
Biological Activity
2-(4-Ethylthiophenyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring substituted with a 4-ethylthiophenyl group, which may influence its interactions with biological targets and pathways.
- IUPAC Name : this compound
- Molecular Formula : C12H13NS
- Molecular Weight : 201.30 g/mol
- Structure : The compound features a thiophene ring, which is known for its ability to participate in various chemical reactions and interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections caused by bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that it may have anticancer effects, although specific mechanisms and efficacy need further elucidation.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or microbial growth.
- Receptor Binding : Its structural characteristics allow it to bind to specific receptors, influencing various signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against common pathogens. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
-
Anticancer Research :
- In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The study highlighted its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- Mechanistic Insights :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
